REACTION_CXSMILES
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[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](O)([CH:10]([CH3:12])[CH3:11])[CH3:9])=[CH:4][CH:3]=1.CC1C=CC(S(O)(=O)=O)=CC=1.[C:25]1([OH:31])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>>[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:28]2[CH:29]=[CH:30][C:25]([OH:31])=[CH:26][CH:27]=2)([CH3:9])[CH:10]([CH3:12])[CH3:11])=[CH:4][CH:3]=1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated to 95 for 1 h
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
the reaction mixture was partitioned between DCM and water
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Type
|
WASH
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Details
|
The separated organic phase was washed with water, three times with saturated aqueous sodium bicarbonate, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C(C(C)C)(C)C1=CC=C(C=C1)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |